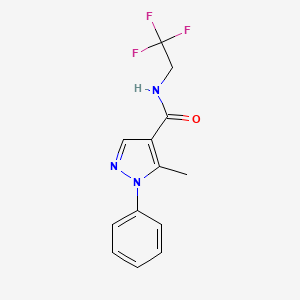

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a trifluoroethyl group, a phenyl ring, and a pyrazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through a nucleophilic substitution reaction using a trifluoroethyl halide.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anticancer activity. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, a study on similar pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide could be developed further for anticancer therapies .

Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this specific compound may inhibit key inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. The trifluoroethyl group is hypothesized to enhance the compound's potency and selectivity .

Agrochemicals

Pesticide Development

The unique chemical structure of this compound makes it a candidate for pesticide formulation. Its efficacy against specific pests can be attributed to its ability to disrupt biological processes in target organisms. Comparative studies have shown that similar compounds can effectively reduce pest populations while minimizing environmental impact .

Herbicide Potential

The compound's ability to modulate plant growth regulators suggests potential applications as an herbicide. Research into related pyrazole derivatives has shown promise in selectively inhibiting weed species without harming crops, indicating that this compound could be further explored in agricultural settings .

Materials Science

Polymer Additives

In materials science, the incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The trifluoroethyl group can improve the compatibility of the compound with various polymers, leading to advanced materials with tailored properties for specific applications such as coatings and composites .

Nanotechnology Applications

Recent advancements in nanotechnology have opened avenues for utilizing this compound in the synthesis of nanomaterials. Its unique chemical properties allow it to act as a stabilizing agent during nanoparticle formation, which is critical for developing functional nanomaterials used in electronics and drug delivery systems .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of pyrazole derivatives similar to this compound. The research demonstrated significant cytotoxic effects on breast cancer cell lines, paving the way for further investigations into its mechanism of action and therapeutic potential .

Case Study 2: Agrochemical Application

Field trials conducted with a related pyrazole compound showed a marked decrease in aphid populations on treated crops compared to untreated controls. This study highlights the potential for developing effective pest control solutions using pyrazole derivatives like this compound .

Wirkmechanismus

The mechanism of action of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group can enhance its binding affinity and specificity, while the pyrazole core can modulate its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-phenyl-3-methyl-5-pyrazolone: Similar pyrazole core but lacks the trifluoroethyl group.

N-phenyl-2,2,2-trifluoroacetamide: Contains the trifluoroethyl group but lacks the pyrazole core.

5-methyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the trifluoroethyl group.

Uniqueness

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the trifluoroethyl group and the pyrazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

5-Methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core, a trifluoroethyl group, and a phenyl ring. The presence of the trifluoroethyl group enhances lipophilicity and may influence biological interactions.

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C13H12F3N3O

- CAS Number: 1706188-40-0

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance, it has shown promising results against BRAF(V600E) mutations, which are prevalent in several types of cancer. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antitumor efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that this compound can reduce inflammation markers significantly compared to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. It has demonstrated effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. The trifluoroethyl group is believed to enhance binding affinity to specific enzymes and receptors involved in disease pathways. For example:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation.

- Receptor Binding: It can modulate receptor activities related to inflammatory responses.

Case Studies and Research Findings

Applications in Medicine and Agriculture

Given its diverse biological activities, this compound holds potential as a lead compound for drug development targeting cancer and inflammatory diseases. Additionally, its herbicidal properties make it a candidate for agricultural applications aimed at controlling weed growth effectively .

Eigenschaften

IUPAC Name |

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c1-9-11(12(20)17-8-13(14,15)16)7-18-19(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMXQHDZNBUONH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.